molecular formula C9H7BrF3NO2 B13015711 Methyl 2-(5-bromo-3-(trifluoromethyl)pyridin-2-yl)acetate

Methyl 2-(5-bromo-3-(trifluoromethyl)pyridin-2-yl)acetate

Cat. No.: B13015711
M. Wt: 298.06 g/mol
InChI Key: CMZAJSWULBLCFL-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

Methyl 2-(5-bromo-3-(trifluoromethyl)pyridin-2-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or primary amines in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions include substituted pyridines, carboxylic acids, and alcohols, depending on the specific reaction conditions and reagents used .

Biological Activity

Methyl 2-(5-bromo-3-(trifluoromethyl)pyridin-2-yl)acetate is a compound of interest due to its unique structural features and potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, highlighting its significance in pharmaceutical research.

  • Molecular Formula : C₉H₇BrF₃NO₂
  • Molecular Weight : 298.06 g/mol
  • CAS Number : 1805222-37-0
  • Boiling Point : 251.3 ± 35.0 °C (predicted) .

Synthesis

The synthesis of this compound involves several steps, including the use of diethyl malonate and various halogenated pyridines. A notable synthetic route includes the transformation of 5-bromo-2-methyl-3-(trifluoromethyl)pyridine into the desired ester through esterification reactions .

Antimicrobial Properties

Recent studies have indicated that compounds containing trifluoromethyl groups exhibit significant antimicrobial activity. This compound has been evaluated for its efficacy against various pathogens, including bacteria and fungi. The presence of the trifluoromethyl group enhances the compound's lipophilicity, potentially increasing its membrane permeability and biological activity .

Anti-Chlamydial Activity

Research has shown that derivatives with trifluoromethyl substituents demonstrate selective activity against Chlamydia species. In particular, compounds similar to this compound were found to significantly reduce chlamydial inclusion numbers and alter their morphology in infected cells . The mechanism of action appears to involve disruption of bacterial cell integrity, making these compounds promising candidates for further development.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the trifluoromethyl group is crucial for enhancing biological activity. For instance, when this group is replaced with less electronegative substituents, a marked decrease in activity is observed. This suggests that electron-withdrawing groups may play a vital role in the mechanism by which these compounds exert their effects .

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that a series of trifluoromethyl-pyridine derivatives, including this compound, exhibited potent activity against both Gram-positive and Gram-negative bacteria. The compounds were assessed for their minimum inhibitory concentrations (MICs), revealing promising results comparable to established antibiotics .
  • Toxicity Assessment : Preliminary toxicity evaluations conducted on human cell lines indicated that this compound showed low cytotoxicity at therapeutic concentrations, suggesting a favorable safety profile for potential drug development .

Properties

IUPAC Name

methyl 2-[5-bromo-3-(trifluoromethyl)pyridin-2-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrF3NO2/c1-16-8(15)3-7-6(9(11,12)13)2-5(10)4-14-7/h2,4H,3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMZAJSWULBLCFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(C=C(C=N1)Br)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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